2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a piperidinyl group (a six-membered ring with one nitrogen atom), and a benzamide group (a benzene ring attached to an amide group). Compounds with similar structures have been studied for various applications, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene), a carbonyl group (C=O), an amide group (CONH), and a piperidine ring . These functional groups could potentially participate in various chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and melting point .Wissenschaftliche Forschungsanwendungen
Atypical Antipsychotic Agents : This compound has been evaluated for its potential as an atypical antipsychotic agent. Studies have investigated its ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, assessing its antipsychotic activity and side-effect potential (Norman et al., 1996).
Anti-Acetylcholinesterase Activity : Research has been conducted on similar piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. These studies have focused on the enhancement of activity through structural modifications, with some compounds showing significant inhibition of acetylcholinesterase, suggesting potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antibacterial Agents : Derivatives of this compound have been synthesized to assess their antibacterial activities. These studies aim to understand the structure-activity relationships and improve therapeutic efficacy against various bacterial strains (Vinaya et al., 2008).
Serotonin 4 Receptor Agonist for Gastrointestinal Motility : Some benzamide derivatives, including compounds structurally related to 2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide, have been synthesized and evaluated as serotonin 4 (5-HT4) receptor agonists. These studies focus on compounds that could improve gastrointestinal motility, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2003; Sonda et al., 2004).
Synthesis of Stable Cyclic Sulfamidate Intermediates : Research has been conducted on the synthesis of stable cyclic sulfamidate intermediates using derivatives of this compound, aiming to prepare novel antipsychotic derivatives (Rousseau et al., 2015).
Heterocyclic Carboxamides as Antipsychotic Agents : Heterocyclic analogues of this compound have been explored as potential antipsychotic agents. Their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors has been assessed, along with in vivo activities that predict antipsychotic activity (Norman et al., 1996).
Wirkmechanismus
Target of Action
The primary targets of 2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it is able to reach its target sites in the body .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation due to decreased production of prostaglandins . The compound has been shown to have anti-inflammatory properties, with certain derivatives demonstrating high inhibitory activity against COX-1 and COX-2 .
Action Environment
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzoyl-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(19-11-3-1-4-12-19)20-13-5-6-14-21(20)23(27)24-15-7-10-18-25-16-8-2-9-17-25/h1,3-6,11-14H,2,8-9,15-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWGCPAEKVUOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.